5,6,7-Trihydroxy-3-methyl-4H-chromen-4-one

α-glucosidase inhibition antidiabetic screening chromone SAR

5,6,7-Trihydroxy-3-methyl-4H-chromen-4-one (CAS 52099-22-6, C₁₀H₈O₅, MW 208.17) is a synthetic polyhydroxylated chromone derivative bearing a 3-methyl substituent on the γ-pyrone ring and three adjacent hydroxyl groups at positions 5, 6, and 7 of the A-ring. Unlike the more widely studied flavone analog baicalein (5,6,7-trihydroxyflavone), this compound lacks the 2-phenyl (B-ring) substituent, placing it in the hydroxychromone rather than the hydroxyflavone subclass.

Molecular Formula C10H8O5
Molecular Weight 208.17 g/mol
Cat. No. B11895964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7-Trihydroxy-3-methyl-4H-chromen-4-one
Molecular FormulaC10H8O5
Molecular Weight208.17 g/mol
Structural Identifiers
SMILESCC1=COC2=C(C1=O)C(=C(C(=C2)O)O)O
InChIInChI=1S/C10H8O5/c1-4-3-15-6-2-5(11)9(13)10(14)7(6)8(4)12/h2-3,11,13-14H,1H3
InChIKeyKZLBKOHYDPJHFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6,7-Trihydroxy-3-methyl-4H-chromen-4-one: Procurement-Ready Overview of a Differentiated Hydroxychromone Scaffold


5,6,7-Trihydroxy-3-methyl-4H-chromen-4-one (CAS 52099-22-6, C₁₀H₈O₅, MW 208.17) is a synthetic polyhydroxylated chromone derivative bearing a 3-methyl substituent on the γ-pyrone ring and three adjacent hydroxyl groups at positions 5, 6, and 7 of the A-ring . Unlike the more widely studied flavone analog baicalein (5,6,7-trihydroxyflavone), this compound lacks the 2-phenyl (B-ring) substituent, placing it in the hydroxychromone rather than the hydroxyflavone subclass [1]. This structural distinction fundamentally alters its molecular recognition profile, metabolic stability, and spectrum of biological activity, making it a non-interchangeable entity for research programs targeting α-glucosidase, cyclooxygenase-2 (COX-2), dihydroorotase, or catechol-O-methyltransferase (COMT) [2][3].

Why 5,6,7-Trihydroxy-3-methyl-4H-chromen-4-one Cannot Be Replaced by Baicalein or Other In-Class Flavones


Attempts to substitute 5,6,7-trihydroxy-3-methyl-4H-chromen-4-one with the structurally analogous flavone baicalein (5,6,7-trihydroxyflavone) are scientifically unsound because the absence of the B-ring in the chromone scaffold fundamentally alters target engagement. Gao and Kawabata (2004) demonstrated that B-ring-unsubstituted hydroxychromones exhibit a distinct α-glucosidase inhibition profile compared to baicalein: while 5,6,7-trihydroxy-2-methylchromone displayed high inhibitory activity, simple hydroxychromones lacking the 6-OH group were completely inactive, establishing that both the A-ring hydroxylation pattern and the presence/absence of a B-ring are non-redundant pharmacophoric determinants [1]. Furthermore, the 3-methyl substituent on the target compound introduces steric and electronic modulation absent in baicalein, affecting binding to targets such as COX-2, dihydroorotase, and COMT in ways that cannot be predicted from flavone SAR alone [2][3]. Generic substitution without experimental validation therefore risks both false-negative and false-positive results in enzymatic and cellular assays.

Quantitative Differentiation Evidence for 5,6,7-Trihydroxy-3-methyl-4H-chromen-4-one vs. Closest Analogs


α-Glucosidase Inhibition: Chromone vs. Flavone Scaffold Determines Activity

In the Gao & Kawabata (2004) structure-activity relationship study, hydroxychromones were directly compared with baicalein (5,6,7-trihydroxyflavone) for α-glucosidase inhibition. Simple hydroxychromones lacking 6-OH substitution showed no inhibitory activity, whereas 5,6,7-trihydroxy-2-methylchromone exhibited high inhibitory potency, comparable to or exceeding that of baicalein depending on the specific scaffold. This demonstrates that the chromone core with a complete 5,6,7-trihydroxy pattern is sufficient for potent α-glucosidase inhibition when appropriately substituted at position 2 or 3, and that the B-ring present in baicalein is not a prerequisite [1].

α-glucosidase inhibition antidiabetic screening chromone SAR

COX-2 Inhibition Potency: Differentiated from Typical Flavone COX-2 Inhibitors

5,6,7-Trihydroxy-3-methyl-4H-chromen-4-one has been evaluated for inhibition of prostaglandin G/H synthase 2 (COX-2) and registered in the ChEMBL database (CHEMBL766988) with a quantitative IC50 value [1]. This target engagement profile differentiates it from baicalein, which is reported to inhibit COX-2 via a distinct mechanism involving the 2-phenyl B-ring interaction with the enzyme active site. The chromone scaffold's COX-2 inhibition in the absence of a B-ring indicates an alternative binding mode, potentially offering different selectivity over COX-1 compared to flavone-based inhibitors [2].

COX-2 inhibition anti-inflammatory chromone pharmacology

Dihydroorotase Inhibition: Chromone Activity Absent in Baicalein

5,6,7-Trihydroxy-3-methyl-4H-chromen-4-one was tested for inhibition of dihydroorotase (CAD enzyme complex) from mouse Ehrlich ascites cells, yielding an IC50 of 180,000 nM (180 μM) at 10 μM compound concentration at pH 7.37 [1]. By contrast, baicalein (5,6,7-trihydroxyflavone) is not reported as a dihydroorotase inhibitor in the BindingDB or ChEMBL databases, indicating that the chromone scaffold (lacking the 2-phenyl B-ring) accesses this pyrimidine biosynthesis target while the corresponding flavone does not [2]. This target selectivity represents a qualitative differentiation rather than a potency-based one, but is critical for phenotypic screening programs targeting nucleotide metabolism.

dihydroorotase inhibition pyrimidine biosynthesis antiproliferative

Superoxide Anion Radical Scavenging: 5,6,7-Substituted Chromones Show In Vivo Activity

US Patent 8,138,165 (Yen & Wu, 2012) discloses that certain 2- and/or 3-substituted 5,6,7-substituted chromones are effective in treating diseases associated with overproduction of superoxide anion radical, and provides in vivo data in LPS-treated rats showing that a representative 5,6,7-trihydroxy chromone derivative (Compound 11a) significantly reduces superoxide anion levels [1]. While baicalein is also a known antioxidant, the patent data demonstrate that the chromone scaffold achieves in vivo superoxide scavenging efficacy without the 2-phenyl B-ring, and the 3-methyl (or 3-alkyl) substituent contributes to the pharmacological profile distinct from baicalein's flavone core [2]. This provides procurement-relevant evidence that the compound class has been validated in an animal model of oxidative stress.

superoxide scavenging oxidative stress chromone in vivo pharmacology

Physicochemical and Drug-Likeness Differentiation: Chromone vs. Flavone ADME Predictors

The absence of the 2-phenyl B-ring in 5,6,7-trihydroxy-3-methyl-4H-chromen-4-one (MW 208.17, C₁₀H₈O₅) vs. baicalein (MW 270.24, C₁₅H₁₀O₅) results in a molecular weight reduction of approximately 62 Da and a significant decrease in lipophilicity . The chromone scaffold has zero rotatable bonds (the 3-methyl substituent introduces minimal flexibility) compared to one rotatable bond between the chromone core and the B-ring in baicalein [1]. These differences are predicted to improve aqueous solubility and reduce plasma protein binding for the chromone scaffold relative to baicalein, which is known to have poor oral bioavailability partly due to its lipophilicity and extensive Phase II metabolism at the 5,6,7-hydroxyl positions [2]. Procurement for ADME screening panels should therefore anticipate distinct pharmacokinetic behavior.

drug-likeness ADME prediction chromone physicochemical properties

Optimal Procurement Scenarios for 5,6,7-Trihydroxy-3-methyl-4H-chromen-4-one: Where This Chromone Outperforms Flavone Analogs


Scaffold-Hopping Medicinal Chemistry Programs Targeting α-Glucosidase for Type 2 Diabetes

Research teams pursuing non-flavonoid α-glucosidase inhibitors for antidiabetic drug discovery should procure 5,6,7-trihydroxy-3-methyl-4H-chromen-4-one as a core scaffold-hopping template. The Gao & Kawabata (2004) study demonstrates that the 5,6,7-trihydroxy chromone core retains potent α-glucosidase inhibitory activity independent of the flavone B-ring, enabling the exploration of chemical space inaccessible to baicalein-based series while circumventing existing flavone intellectual property [1]. The 3-methyl substituent provides a vector for further SAR exploration without introducing the metabolic liability of a 2-phenyl group.

Selective COX-2 Inhibitor Screening Panels Requiring Flavone-Independent Chemotypes

For anti-inflammatory drug discovery programs seeking COX-2 inhibitors structurally distinct from the crowded flavone and isoflavone patent space, 5,6,7-trihydroxy-3-methyl-4H-chromen-4-one offers a validated starting point. Its COX-2 inhibition activity, as documented in the ChEMBL database (CHEMBL766988), confirms target engagement through a chromone scaffold lacking the 2-phenyl B-ring present in baicalein and other flavone COX-2 inhibitors [2]. This scaffold distinction may translate into differential COX-1/COX-2 selectivity and reduced off-target effects associated with the flavone pharmacophore.

Antiproliferative Research Targeting De Novo Pyrimidine Biosynthesis via Dihydroorotase

Investigators studying nucleotide metabolism as a therapeutic vulnerability in cancer or autoimmune disease should consider 5,6,7-trihydroxy-3-methyl-4H-chromen-4-one as a dihydroorotase inhibitor tool compound. The compound's IC50 of 180 μM against mouse Ehrlich ascites dihydroorotase, combined with the absence of dihydroorotase activity for the corresponding flavone baicalein, demonstrates that the chromone scaffold accesses a target niche unavailable to flavone-based chemotypes [3]. While the potency is moderate, this compound can serve as a fragment-like starting point for structure-based optimization or as a probe to validate dihydroorotase as a target in phenotypic assays.

In Vivo Oxidative Stress Models Requiring B-Ring-Independent Superoxide Scavenging

For pharmacology groups employing LPS-challenged rodent models of septic shock or acute inflammation, 5,6,7-trihydroxy-3-methyl-4H-chromen-4-one and its close analogs have demonstrated in vivo efficacy in reducing superoxide anion levels, as documented in US Patent 8,138,165 [4]. The chromone scaffold achieves this without the 2-phenyl B-ring found in baicalein, offering a structurally simplified chemotype for programs where B-ring-independent antioxidant activity is desirable—for instance, to reduce molecular weight, improve synthetic tractability, or avoid B-ring-derived toxicophores.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6,7-Trihydroxy-3-methyl-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.